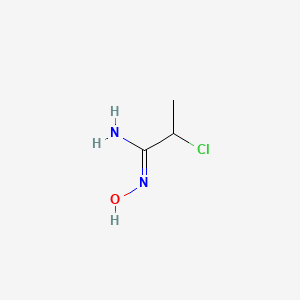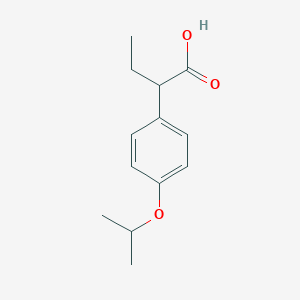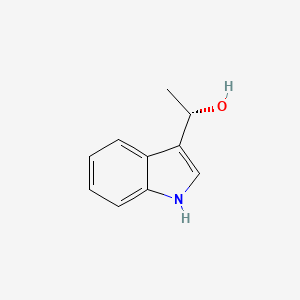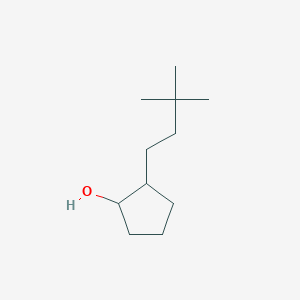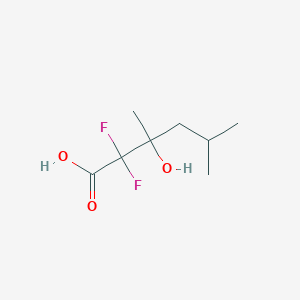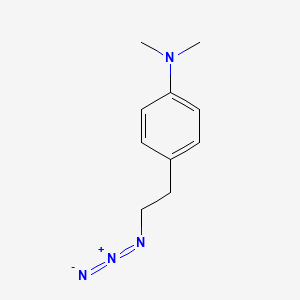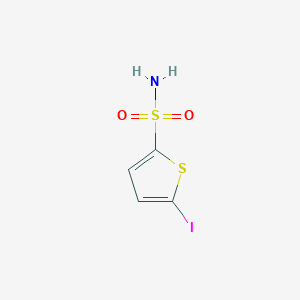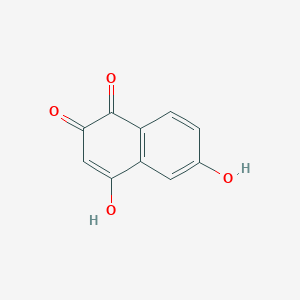
2,6-Dihydroxy-1,4-naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dihydroxy-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a naturally occurring organic compound derived from naphthalene. This compound is characterized by the presence of two hydroxyl groups at the 2 and 6 positions of the naphthoquinone structure. It is known for its vibrant color and is used in various applications, including dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dihydroxy-1,4-naphthoquinone can be synthesized through several methods. One common route involves the hydroxylation of 1,4-naphthoquinone. This process typically requires the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete hydroxylation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2,6-Dihydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted naphthoquinones
科学研究应用
2,6-Dihydroxy-1,4-naphthoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organic compounds.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role in redox biology and its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other colorants.
作用机制
The mechanism of action of 2,6-Dihydroxy-1,4-naphthoquinone involves its ability to undergo redox cycling. This compound can accept and donate electrons, making it a potent redox agent. It can generate reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities, where it can disrupt cellular processes by inducing oxidative damage.
相似化合物的比较
2,6-Dihydroxy-1,4-naphthoquinone is unique due to its specific hydroxylation pattern. Similar compounds include:
1,4-Naphthoquinone: The parent compound without hydroxyl groups.
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna.
5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin): Known for its tautomeric forms and reactivity.
Compared to these compounds, this compound has distinct redox properties and biological activities due to the presence of hydroxyl groups at the 2 and 6 positions.
属性
分子式 |
C10H6O4 |
|---|---|
分子量 |
190.15 g/mol |
IUPAC 名称 |
4,6-dihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H6O4/c11-5-1-2-6-7(3-5)8(12)4-9(13)10(6)14/h1-4,11-12H |
InChI 键 |
RXOHPHOCAWUQAH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1O)C(=CC(=O)C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


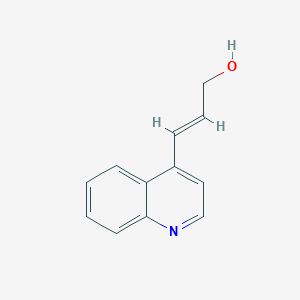
![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13613406.png)

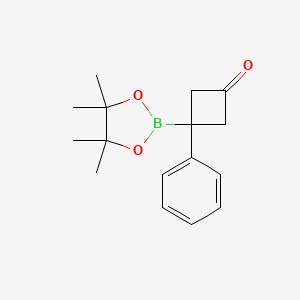
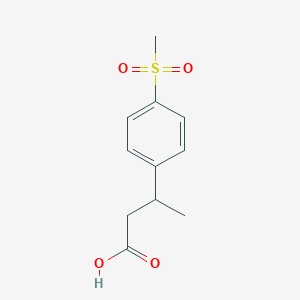
![1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613422.png)
